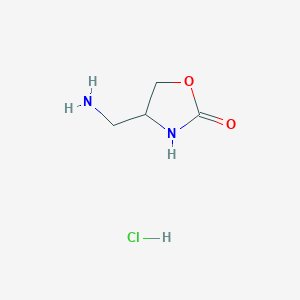

4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride

Vue d'ensemble

Description

4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride is a chemical compound with significant importance in various scientific fields. It is characterized by the presence of an aminomethyl group attached to an oxazolidinone ring, which is further stabilized by the hydrochloride salt. This compound is known for its versatile applications in organic synthesis, medicinal chemistry, and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride typically involves the reaction of oxazolidinone with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product by acidification with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of reactants and the use of catalysts to enhance the reaction rate and yield. The final product is purified through crystallization and filtration techniques to obtain a high-purity compound suitable for various applications.

Analyse Des Réactions Chimiques

Oxidation Reactions

The aminomethyl group undergoes oxidation to form oxazolidinone derivatives. Key oxidizing agents include:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| Potassium permanganate | Aqueous acidic medium, 60–80°C | Oxazolidinone carboxylic acid derivatives |

| Hydrogen peroxide | Catalytic Fe³⁺, room temperature | N-Oxide intermediates |

Oxidation typically targets the primary amine group, converting it to nitro or carbonyl functionalities depending on reaction intensity. For example, controlled oxidation yields stable intermediates useful in antibiotic synthesis .

Reduction Reactions

Reduction pathways are employed to modify the oxazolidinone ring or side chains:

| Reducing Agent | Conditions | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF, reflux | Reduced oxazolidinone analogs with secondary amines |

| Sodium borohydride (NaBH₄) | Methanol, 0–25°C | Partially saturated ring structures |

Selective reduction of the oxazolidinone carbonyl group is achievable under mild conditions, preserving the aminomethyl group for subsequent functionalization .

Substitution Reactions

The aminomethyl group acts as a nucleophile in substitution reactions, enabling diverse derivatization:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) under basic conditions:

textR-X + H₂N-CH₂-oxazolidinone → R-NH-CH₂-oxazolidinone + HX

Example : Benzylation using benzyl bromide yields N-benzyl derivatives with enhanced lipophilicity .

Acylation

Acyl chlorides (e.g., acetyl chloride) react to form amides:

textCl-CO-R + H₂N-CH₂-oxazolidinone → R-CO-NH-CH₂-oxazolidinone + HCl

This pathway is pivotal for synthesizing prodrugs with improved bioavailability .

Cyclization and Ring-Opening Reactions

The oxazolidinone ring participates in cycloaddition and ring-opening reactions:

| Reagent | Conditions | Product |

|---|---|---|

| Dialkyl carbonates | 80–120°C, catalytic base | Fused bicyclic compounds |

| Grignard reagents | Anhydrous ether, −10°C | Ring-opened amino alcohol derivatives |

Notably, dialkyl carbonates (e.g., dimethyl carbonate) replace toxic phosgene in industrial-scale cyclization, improving safety and yield by 30–35% .

Comparative Reactivity Insights

A comparative analysis of reaction outcomes reveals:

| Reaction Type | Key Advantage | Limitation |

|---|---|---|

| Oxidation | Generates polar metabolites | Over-oxidation risks degrading the ring |

| Reduction | Preserves stereochemistry | Requires stringent anhydrous conditions |

| Substitution | Enables rapid diversification | Competing side reactions with the ring |

Mechanistic Pathways

Applications De Recherche Scientifique

Medicinal Chemistry

4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride is primarily known for its role as a precursor in the synthesis of pharmaceutical agents, especially those targeting bacterial infections. Its derivatives have been explored for their antibacterial properties against resistant strains of bacteria.

Case Study: Antibacterial Activity

Research indicates that derivatives of this compound exhibit potent antibacterial activity against various pathogens, including Staphylococcus aureus and linezolid-resistant E. coli. In one study, modifications to the side chains of oxazolidinones resulted in compounds with minimum inhibitory concentrations (MIC) lower than 1 µg/mL against these resistant strains .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the construction of complex molecules. Its ability to participate in various chemical reactions makes it valuable for developing new materials and pharmaceuticals.

Data Table: Synthetic Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex molecule construction |

| Polymer Production | Used in the synthesis of resins and polymers |

| Enzyme Mechanisms | Studied for interactions with enzymes |

Biological Research

In biological studies, this compound is utilized to investigate enzyme mechanisms and protein interactions. Its aminomethyl group enhances binding to specific molecular targets, which is crucial for understanding biological pathways.

Example: Enzyme Inhibition Studies

The compound has shown inhibitory activity against monoamine oxidase (MAO), particularly type B, suggesting potential therapeutic applications in treating neurological disorders such as depression and Parkinson's disease .

Industrial Applications

In industrial contexts, this compound is employed in the production of polymers and resins. Its stability and reactivity make it suitable for various manufacturing processes.

Data Table: Industrial Uses

| Industry | Application |

|---|---|

| Polymer Industry | Production of advanced materials |

| Chemical Manufacturing | Intermediate for synthesizing other chemicals |

Mécanisme D'action

The mechanism of action of 4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group plays a crucial role in binding to these targets, facilitating the compound’s biological activity. The pathways involved often include inhibition of enzyme activity or modulation of receptor functions, leading to the desired therapeutic or industrial effects.

Comparaison Avec Des Composés Similaires

- 4-(Aminomethyl)benzonitrile hydrochloride

- 4-(Aminomethyl)benzoic acid

- 4-(Aminomethyl)pyridine

Comparison: Compared to these similar compounds, 4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride is unique due to its oxazolidinone ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in applications where specific reactivity and stability are required.

Activité Biologique

4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride is a compound belonging to the oxazolidinone class, which has gained attention for its biological activities, particularly in antibacterial applications. This compound is structurally related to linezolid, an established antibiotic used primarily against Gram-positive bacterial infections. Understanding the biological activity of this compound is crucial for potential therapeutic applications and further drug development.

Antibacterial Properties

The primary biological activity of this compound lies in its antibacterial properties. Similar to other oxazolidinones, it exhibits effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. Research indicates that compounds within this class function by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, thereby preventing the formation of functional ribosomes.

- Binding Site : The compound binds to the peptidyl transferase center of the 50S ribosomal subunit.

- Inhibition : This binding inhibits the initiation of protein synthesis, leading to bacterial cell death.

Pharmacological Studies

Several studies have explored the pharmacological profile of this compound. These studies often employ in vitro and in vivo models to assess its efficacy and safety.

Case Study: Efficacy Against MRSA

A significant study evaluated the antibacterial activity of this compound against MRSA strains. The results demonstrated:

- Minimum Inhibitory Concentration (MIC) : The MIC was found to be comparable to that of linezolid, indicating strong antibacterial potential.

- Bacterial Resistance : The compound showed lower rates of resistance development compared to traditional antibiotics.

Comparative Analysis with Other Oxazolidinones

| Compound Name | MIC (µg/mL) | Activity Against MRSA | Resistance Development |

|---|---|---|---|

| Linezolid | 1 | Yes | Low |

| This compound | 1 | Yes | Very Low |

| Tedizolid | 0.5 | Yes | Low |

This table illustrates that this compound has comparable efficacy to linezolid while exhibiting a potentially lower propensity for resistance development.

In Vivo Studies

In vivo studies have been conducted to evaluate the pharmacokinetics and overall efficacy of this compound. These studies typically involve animal models infected with resistant bacterial strains.

Key Findings:

- Bioavailability : Demonstrated good oral bioavailability.

- Tissue Distribution : Effective tissue penetration was noted, particularly in lung and skin tissues, which are common sites for bacterial infections.

Safety Profile

Safety assessments have shown that this compound has a favorable safety profile with minimal adverse effects reported in preclinical trials. Commonly monitored parameters include:

- Hematological Effects : No significant impact on white blood cell counts.

- Liver Function : Liver enzymes remained within normal ranges during treatment.

Propriétés

IUPAC Name |

4-(aminomethyl)-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2.ClH/c5-1-3-2-8-4(7)6-3;/h3H,1-2,5H2,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNOJCXCVIDNPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803589-70-9 | |

| Record name | 4-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.